(1,3-二氧戊环-2-基甲基)三苯基溴化鏻

描述

(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide is a chemical compound that has been utilized in various organic synthesis reactions. It is known for its role in the phase transfer Wittig reaction, which is an efficient method for the vinylogation of aromatic aldehydes, transforming them into allylic dioxolanes .

Synthesis Analysis

The synthesis of related phosphonium salts has been described in the literature. For instance, ylide(4-carboxybutyl)triphenylphosphonium bromide was synthesized from triphenylphosphine and 5-bromovaleric acid in acetonitrile, showcasing a method that could potentially be adapted for the synthesis of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide . Additionally, the synthesis and characterization of other phosphonium salts, such as propane 3-bromo-1-(triphenyl phosphonium) bromide, have been reported, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

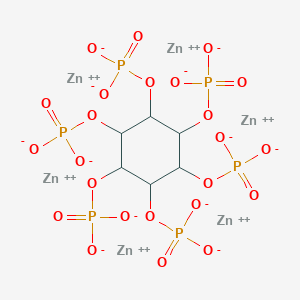

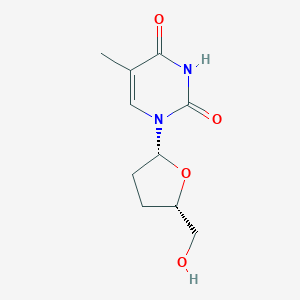

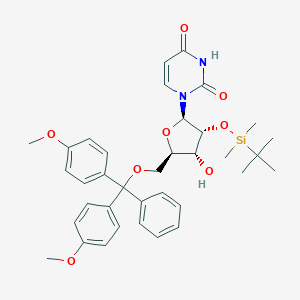

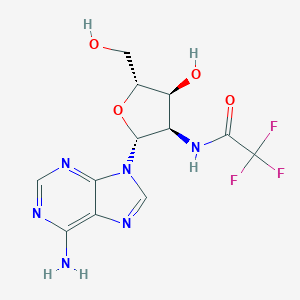

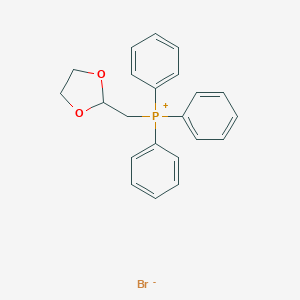

The molecular structure of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide has been elucidated through crystallographic studies. In the crystal structure, the triphenylphosphonium group is bonded to three phenyl rings and directly attached to the carbon atom of a 1,3-dioxan-2-ylmethyl group. The asymmetric unit contains two bromide anions to balance the charge of the cation .

Chemical Reactions Analysis

The compound has been primarily used in Wittig-type reactions under phase transfer conditions. The substituent kinetic effects in these reactions have been studied and related to Hammett values and electrochemical potentials, indicating the compound's reactivity and potential for use in synthetic organic chemistry .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide are not detailed in the provided papers, related compounds have been characterized using various techniques such as NMR, FT-IR, and X-ray diffraction crystallography. These methods have provided information on the stability, solubility, and intermolecular interactions of similar phosphonium salts . Such analyses are crucial for understanding the behavior of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide in different chemical environments.

Relevant Case Studies

The use of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide in the vinylogation of aromatic aldehydes serves as a case study for its application in organic synthesis. The efficiency of this method and the study of kinetic effects provide valuable information for researchers looking to employ this compound in their synthetic routes . Additionally, the synthesis and characterization of related phosphonium salts offer case studies that can inform the handling and potential applications of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide .

科学研究应用

锌的缓蚀作用

(1,3-二氧戊环-2-基甲基)三苯基溴化鏻 (DTPB) 已被研究其在柠檬酸溶液中抑制锌腐蚀中的作用。在特定浓度下,它显示出 98.9% 的高抑制效率。观察到与碘化钾的协同效应,增强了其抑制能力 (Saadawy, 2016)。

有机合成中的 Wittig 型反应

该化合物用于 Wittig 型反应,在相转移条件下将醛转化为烯丙基二氧杂环。该方法对于芳香醛的乙烯基化非常有效,证明了其在有机合成中的效用 (Daubresse, Francesch, & Rolando, 1998)。

抗肿瘤特性

已经对包括 2-(1,3-二氢-1,3-二氧代-2H-异吲哚-2-基)乙基三苯基溴化鏻在内的各种鏻盐的抗肿瘤特性进行了研究,揭示了其对 P-388 淋巴细胞白血病的显着活性 (Dubois, Lin, & Beisler, 1978)。

在晶体学中

已经研究了 (1,3-二氧杂环-2-基甲基)三苯基溴化鏻一水合物的晶体结构,揭示了其鏻基团和溴阴离子的详细信息,这对于理解其化学相互作用非常重要 (Wu, Li, & Yu, 2006)。

σ1-和 σ2-受体亲和力化合物的合成

它已被用于合成螺[[2]苯并氧杂菲-1,4'-哌啶]环系统,合成的化合物在体外评估了 σ1-和 σ2-受体亲和力,显示了在药理学研究中的潜力 (Maier & Wünsch, 2003)。

缓蚀中的 QSAR 研究

对包括 (1,3-二氧杂环-2-基甲基)三苯基溴化鏻在内的各种鏻盐进行的定量构效关系 (QSAR) 研究表明,量子计算值与缓蚀之间存在相关性,有助于了解其有效性 (Xia Ming, 2003)。

安全和危害

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It should be stored away from water/moisture and oxidizing agents, under inert gas, in a cool, dry, and well-ventilated place .

未来方向

The compound finds its applications as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety . It is applied as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It is also used in the microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II . These applications suggest potential future directions in the fields of chemical synthesis and biomedical research.

作用机制

Target of Action

It is used as a reactant in the synthesis of various compounds, suggesting that its targets may vary depending on the specific reaction .

Mode of Action

The compound is often used as a reactant in organic synthesis, indicating that it interacts with other molecules to form new compounds . The exact mode of action would depend on the specific reaction and the other reactants involved.

Biochemical Pathways

It has been used in the synthesis of various compounds, suggesting that it may be involved in multiple biochemical pathways .

Pharmacokinetics

It is soluble in organic solvents such as ether and alcohol, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The compound has been used as a reactant in the synthesis of various compounds, including a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and KN-93, an inhibitor of calmodulin kinase II . Therefore, the molecular and cellular effects of its action would depend on the specific compounds it helps to synthesize.

Action Environment

The action, efficacy, and stability of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide can be influenced by environmental factors such as temperature and pH. For example, it has been used in reactions at room temperature . Additionally, its solubility in different solvents suggests that the solvent environment could also influence its action .

属性

IUPAC Name |

1,3-dioxolan-2-ylmethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O2P.BrH/c1-4-10-19(11-5-1)25(18-22-23-16-17-24-22,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22H,16-18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHRVQQUICVJDG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966950 | |

| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52509-14-5 | |

| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52509-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052509145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(1,3-Dioxolan-2-yl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in organic synthesis?

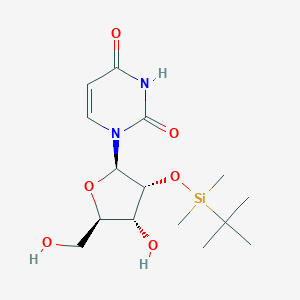

A1: (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide serves as a precursor to the ylide, (1,3-dioxolan-2-ylmethylene)triphenylphosphorane. This ylide is a crucial reagent in Wittig reactions, enabling the synthesis of alkenes from aldehydes and ketones. Importantly, this reagent allows for the generation of masked α,β-unsaturated aldehydes. [] This approach provides a synthetic route to these valuable compounds while circumventing potential side reactions.

Q2: What is the structure and molecular formula of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide?

A2: * Molecular Formula: C22H22BrO2P []* Structure: The molecule consists of a triphenylphosphonium group attached to a methyl group. This methyl group is further linked to the 2-position of a 1,3-dioxolane ring. A bromide ion acts as the counterion. []

Q3: Has (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide been used in medicinal chemistry research?

A3: Yes, a study utilized (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide in a multi-step synthesis of 3-substituted 1′-benzylspiro[[2]benzoxepine-1,4′-piperidines]. [] These compounds were then evaluated for their binding affinity to σ1 and σ2 receptors, targets relevant to various neurological and psychiatric disorders. This research highlights the versatility of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide as a building block in the development of potentially bioactive molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。